Methyl 2-(2-methyl-6-nitrophenyl)acetate

Medicinal Chemistry Organic Synthesis Quality Control

Sourcing the correct regioisomer is critical for selective nitro-reduction/cyclization cascades. Methyl 2-(2-methyl-6-nitrophenyl)acetate (CAS 23914-04-7) delivers the precise 1,2,6-ortho substitution pattern required for synthesizing tetrahydroisoquinoline CNS scaffolds and LpxC inhibitor precursors. 98% purity minimizes catalyst poisoning in asymmetric annulations. - Available in research quantities from 100 mg to 25 g - Sealed dry storage at 2-8°C ensures long-term stability - Shipped at ambient temperature with full QA documentation

Molecular Formula C10H11NO4
Molecular Weight 209.20 g/mol
Cat. No. B13644708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(2-methyl-6-nitrophenyl)acetate
Molecular FormulaC10H11NO4
Molecular Weight209.20 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)[N+](=O)[O-])CC(=O)OC
InChIInChI=1S/C10H11NO4/c1-7-4-3-5-9(11(13)14)8(7)6-10(12)15-2/h3-5H,6H2,1-2H3
InChIKeyOWQOXLZIBRKHIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(2-methyl-6-nitrophenyl)acetate: A Synthetic Intermediate with a Differentiated Ortho-Nitrophenyl Acetate Scaffold


Methyl 2-(2-methyl-6-nitrophenyl)acetate (CAS 23914-04-7) is a synthetic organic building block characterized by a phenylacetic acid methyl ester core with a nitro group and a methyl group in a 1,2,6-ortho relationship on the aromatic ring . This compound is typically a yellow to brown solid at room temperature . Its primary utility lies as an intermediate in medicinal chemistry and organic synthesis, where the activated ortho-nitrobenzyl position enables selective transformations for constructing more complex heterocyclic frameworks [1].

Methyl 2-(2-methyl-6-nitrophenyl)acetate: Why the Methyl Ester and Ortho-Nitro Topography Cannot Be Replaced


Methyl 2-(2-methyl-6-nitrophenyl)acetate is not interchangeable with its direct analog, 2-(2-methyl-6-nitrophenyl)acetic acid (CAS 23876-18-8), nor with other regioisomers. The methyl ester is critical for two reasons. First, it serves as a protecting group for the carboxylic acid during synthetic sequences requiring strongly basic or nucleophilic conditions [1]. Second, and more importantly, the specific 1,2,6-ortho relationship of the methyl, nitro, and acetate groups creates a unique steric and electronic environment that directs the regioselectivity of subsequent reactions, such as reductions and cyclizations, in a way that other substitution patterns (e.g., 1,3,5 or 1,2,4) cannot replicate . Substituting the methyl ester with the free acid would lead to undesired side reactions and significantly lower yields in multi-step syntheses targeting specific heterocyclic cores.

Methyl 2-(2-methyl-6-nitrophenyl)acetate: Quantified Differentiation Metrics for Informed Procurement


Methyl 2-(2-methyl-6-nitrophenyl)acetate: Higher Purity Grade vs. Standard Commercial Sources

When comparing commercially available lots of Methyl 2-(2-methyl-6-nitrophenyl)acetate, the purity specification is a primary differentiator. The Chemscene product (Cat. No. CS-0660444) is specified with a purity of 98%, as determined by HPLC . In contrast, the Sigma-Aldrich/AstaTech offering (Cat. No. ATE514318718) and the AChemBlock product (Cat. No. AD278929) are specified at 95% purity . This 3% absolute difference in purity can be critical for applications requiring precise stoichiometry or where impurities could interfere with sensitive catalytic cycles or biological assays.

Medicinal Chemistry Organic Synthesis Quality Control

Methyl 2-(2-methyl-6-nitrophenyl)acetate: Protected Carboxylic Acid Enables Broader Reaction Compatibility

The methyl ester of Methyl 2-(2-methyl-6-nitrophenyl)acetate acts as a protecting group for the carboxylic acid functionality. This is a critical differentiation from the corresponding free acid, 2-(2-methyl-6-nitrophenyl)acetic acid (CAS 23876-18-8). The ester can be saponified to release the acid under mild basic conditions (e.g., LiOH, THF/water) in nearly quantitative yield [1]. In contrast, the free acid would be deprotonated and form an unreactive carboxylate salt under the basic or strongly nucleophilic conditions (e.g., Grignard or organolithium additions) required for many subsequent synthetic transformations, rendering them impossible without the ester protecting group .

Organic Synthesis Protecting Group Strategy Synthetic Methodology

Methyl 2-(2-methyl-6-nitrophenyl)acetate: Ortho-Nitro Topography Enables Selective Reductions to Heterocyclic Precursors

The 1,2,6-ortho relationship of the nitro, methyl, and acetate groups is a critical structural feature that enables selective reductive cyclizations. The nitro group can be reduced to an amine under conditions that do not affect the methyl ester. This amine can then undergo intramolecular cyclization with the ester to form a lactam ring, a common motif in biologically active compounds [1]. This synthetic utility is not shared by regioisomers, such as methyl 2-(4-methyl-2-nitrophenyl)acetate, which would yield different regioisomeric products or fail to cyclize under the same conditions due to altered sterics and electronics .

Medicinal Chemistry Heterocycle Synthesis Chemical Biology

Methyl 2-(2-methyl-6-nitrophenyl)acetate: Validated Application Scenarios for Scientific Procurement


Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives via Selective Nitro Reduction and Cyclization

Methyl 2-(2-methyl-6-nitrophenyl)acetate is a proven intermediate for synthesizing substituted tetrahydroisoquinolines. The ortho-nitro group is selectively reduced to an amine. Subsequent intramolecular acylation with the pendant methyl ester yields a lactam, which can be further reduced to the tetrahydroisoquinoline core, a privileged scaffold in central nervous system (CNS) drug discovery [1]. This synthetic route relies on the precise 1,2,6-substitution pattern of the compound [1].

Preparation of Spirocyclic Oxindole Frameworks via Asymmetric Annulation

This compound serves as a reactant in catalytic asymmetric (4+1) and (5+1) annulation strategies to construct chiral spirocyclic oxindole-fused heterocycles [2]. The methyl ester provides a handle for further derivatization after the spirocycle is formed. The high purity (98%) available from select vendors is critical for these reactions to minimize impurities that could poison the chiral phase-transfer catalyst and erode enantioselectivity [2].

Development of Novel Gram-Negative Antibacterial Agents Targeting LpxC

While Methyl 2-(2-methyl-6-nitrophenyl)acetate itself is not an active pharmaceutical ingredient, its core structure is a key precursor for synthesizing more complex small molecules that have been investigated as LpxC inhibitors [3]. LpxC is a validated target for developing new antibiotics against multi-drug resistant Gram-negative bacteria [3]. The compound's ortho-nitrobenzyl ester architecture allows for the introduction of hydroxamate or other zinc-binding groups necessary for LpxC inhibition in subsequent synthetic steps [3].

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